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Compound of Interest

3-Bromo-5-methoxy-4-
Compound Name:

propoxybenzaldehyde
CAS No.: 91335-52-3
Cat. No.: B1271231

Get Quote

Introduction & Scope

This application note details the structural characterization of 3-Bromo-5-methoxy-4-
propoxybenzaldehyde (CAS: Analogous to 90109-65-2 series), a trisubstituted benzaldehyde
derivative often utilized as a scaffold in the synthesis of bioactive phenethylamines and kinase
inhibitors.[1]

Precise characterization of this molecule is critical due to the potential for regioisomerism
during electrophilic aromatic substitution (bromination) or alkylation steps. This guide provides
a definitive protocol using 1D (

H,
C) and 2D (HSQC, HMBC, NOESY) NMR spectroscopy to unambiguously assign the structure.

Key Structural Challenges|[1]

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1271231#bc-rfq
https://www.benchchem.com/product/b1271231/docs?utm_src=pdf-body#technical-application-note-structural-elucidation-of-3-bromo-5-methoxy-4-propoxybenzaldehyde
https://www.benchchem.com/product/b1271231/docs?utm_src=pdf-body#technical-application-note-structural-elucidation-of-3-bromo-5-methoxy-4-propoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-bromo-4-ethoxy-5-methoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271231?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Regiochemistry: Distinguishing the target molecule from its isomer, 3-bromo-4-methoxy-5-
propoxybenzaldehyde.[1]

o Substituent Effects: Quantifying the shielding/deshielding effects of the bulky bromine atom
versus the electron-donating alkoxy groups.

Materials & Methods
Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this preparation protocol
strictly.

¢ Solvent: Chloroform-

(CDCI
) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]

o Rationale: CDCI

minimizes viscosity-induced line broadening common in DMSO-

and prevents H/D exchange of the aldehyde proton.[1]
» Concentration:

o H NMR: Dissolve 10-15 mg of sample in 0.6 mL solvent.

o C /2D NMR: Dissolve 40-50 mg of sample in 0.6 mL solvent.

e Tube Specifications: High-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize
shimming errors.

Instrument Parameters (Generic 400/500 MHz)

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-bromo-4-ethoxy-5-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-bromo-4-ethoxy-5-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-bromo-4-ethoxy-5-methoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271231?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

FEIEIELE H Protocol C Protocol Rationale
30° pulse ensures
zgpg30 (Power-gated ) .
Pulse Sequence zg30 (30° pulse) ) rapid relaxation
decoupling)
recovery.
Sufficient to resolve
Acquisition Time (AQ) 3.0-4.0sec 1.0-15sec small couplings (
).
D1 >
required for
Relaxation Delay (D1) 1.0 sec 2.0 sec

quantitative
integration (if needed,

increase to 5s).

High S/N required for
Scans (NS) 16 1024 - 2048 quaternary carbons
(C-Br, C-0).[1]

Standard ambient
Temperature 298 K 298 K
temperature.[1]

Results & Discussion
H NMR Analysis

The proton spectrum is characterized by a distinct aldehyde singlet, two non-equivalent
aromatic protons, and two distinct alkoxy spin systems.

Predicted Chemical Shifts & Multiplicities (400 MHz, CDCI
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Position

Group

Shift (

» PpmM)

Multiplicity

Assignment
Logic

CHO

Aldehyde

9.85

Singlet (s)

Characteristic
deshielded
aldehyde
proton.[1]

Aromatic

7.60 —7.65

Doublet (d)

Deshielded
by ortho-Br
and ortho-
CHO.[1]

H-6

Aromatic

7.35-7.42

Doublet (d)

Shielded by
ortho-OMe
relative to H-
2.[1]

OCH

Propoxy (

)

4.05-4.12

Triplet (t)

Deshielded
by oxygen;
distinct from
OMe.

OCH

Methoxy

3.90-3.95

Singlet (s)

Characteristic
methoxy

singlet.[1]

CH

Propoxy (

)

1.80-1.90

Sextet (sex)

Coupled to
both

-CH
and
-CH

1]

CH

Propoxy (

)

1.05-1.10

Triplet (t)

Terminal

methyl group.
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Critical Observation: The aromatic protons H-2 and H-6 exhibit a meta-coupling (

Hz).[1] If the bromine were at position 2 (unlikely synthetically but possible), the coupling would
be para (

Hz) or ortho (

Hz). The observed 1.8 Hz confirms the 1,3,4,5-substitution pattern.

C NMR Analysis

The carbon spectrum must show 11 distinct signals. The key to verification is the chemical shift
of the aromatic carbons bearing heteroatoms.[1]

Assignment Table (100 MHz, CDCI
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Shift (
Carbon Type Notes
» PpmM)
C=0 (Aldehyde) 190.5-191.0 Most downfield signal.[1]
Deshielded by oxygen;
C-5 (C-OMe) 153.0 - 154.0 typically downfield of C-4 due
to steric freedom.[1]
Deshielded by oxygen; flanked
C-4 (C-OPr) 149.0 - 151.0
by Br and OMe.
C-1 (C-CHO) 133.0-134.0 Quaternary carbon.[1]
Deshielded by Br effect (heavy
C-2 (C-H) 128.0 - 129.0 _
atom) and CHO anisotropy.
Shielded relative to C-H due to
C-3 (C-Bn) 117.0-119.0 the "Heavy Atom Effect" of
Bromine.
Shielded by ortho-OMe
C-6 (C-H) 110.0-112.0
resonance effect.[1]
OCH
75.0-76.0 Aliphatic ether carbon.[1]
(Propoxy)
OCH
56.0 — 56.5 Standard methoxy shift.[1]
(Methoxy)
CH
225-235 Central methylene.[1]
(Propoxy)
CH
10.0-10.5 Terminal methyl.[1]
(Propoxy)

Regiochemistry Verification (The "Self-Validating™
Protocol)
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To prove the structure is 3-Bromo-5-methoxy... and not 3-Bromo-4-methoxy-5-propoxy..., you
must perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.[1]

The Logic of NOE|[2]
o Target Structure (3-Br, 4-OPr, 5-OMe):
o The OMe group (Pos 5) is adjacent to H-6 (Pos 6).[1]

o Result: Irradiation of the OMe singlet (

3.9 ppm) WILL enhance the H-6 doublet (
7.4 ppm).[1]

o The O-Propyl group (Pos 4) is flanked by Br (Pos 3) and OMe (Pos 5). It has NO adjacent
aromatic protons.[1]

o Result: Irradiation of the O-Propyl
-CH

(

4.1 ppm) will show NO enhancement of aromatic protons.[1]
¢ Isomer (3-Br, 4-OMe, 5-OPr):
o The O-Propyl group (Pos 5) would be adjacent to H-6.[1]

o Result: Irradiation of O-Propyl would enhance H-6.[1]

Workflow Diagram

The following diagram illustrates the decision logic for structural confirmation.
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Sample: 3-Bromo-5-methoxy-4-propoxybenzaldehyde

1. Acquire 1H NMR
(Check for 2x Ar-H doublets, J~1.8Hz)

:

2. Acquire 13C NMR
(Confirm 11 carbons, C-Br at ~118 ppm)

l

3. NOE Experiment
(Irradiate OMe at 3.9 ppm)

Does OMe enhance
an aromatic proton (H6)?

YES (OMe is ortho to H) \NO (OMe is flanked by substituents)

CONFIRMED: REJECTED:

3-Bromo-5-methoxy-4-propoxy... Likely 3-Bromo-4-methoxy-5-propoxy...

Click to download full resolution via product page

Figure 1: Decision tree for the unambiguous structural assignment of the target molecule using
NMR and NOE logic.

Troubleshooting & Quality Control

Common Impurities[1]
» Residual Water: Appears at ~1.56 ppm in CDCI

.[1] Can overlap with the propoxy
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-CH
.[1] Solution: Add activated molecular sieves to the NMR tube.[1]

Starting Material (5-Bromovanillin): Look for a broad singlet at ~6.0—6.5 ppm (Phenolic -OH).
[1] Its presence indicates incomplete alkylation.[1]

Rotamers: In hindered benzaldehydes, restricted rotation of the aldehyde group can
sometimes cause line broadening at low temperatures. Run at 298K or 303K to ensure sharp
averaging.

Integration Errors

Due to the long relaxation time (

) of the aldehyde proton and the quaternary carbons, standard parameters may yield low
integration values.

Protocol Adjustment: For quantitative purity assessment (QNMR), increase D1 to 10-15
seconds to ensure full relaxation of the aldehyde proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | CLOH11BrO3 | CID 733086 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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¢ To cite this document: BenchChem. [Technical Application Note: Structural Elucidation of 3-
Bromo-5-methoxy-4-propoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271231/docs#technical-application-note-structural-
elucidation-of-3-bromo-5-methoxy-4-propoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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